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Compound of Interest

Compound Name: Oxethazaine-d6

Cat. No.: B12420108 Get Quote

Executive Summary
Oxethazaine-d6 (CAS: 1346603-51-7) is the stable isotope-labeled analog of Oxethazaine

(Oxetacaine), a potent local anesthetic and antacid widely used in the management of peptic

ulcer disease and esophagitis.[1] Characterized by the incorporation of six deuterium atoms (

H) at the

-methyl positions, this compound serves as the definitive Internal Standard (IS) for quantitation
in LC-MS/MS bioanalytical workflows.

Its +6 Da mass shift eliminates isotopic interference (cross-talk) from the natural M+ isotopes of

the analyte, ensuring high precision in pharmacokinetic (PK) and toxicology studies. This guide

details the chemical identity, synthesis logic, and validated identification protocols for

Oxethazaine-d6.
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Parameter Specification

Chemical Name Oxethazaine-d6

Synonyms

Oxetacaine-d6; 2,2'-[(2-Hydroxyethyl)imino]bis[

-(

,

-dimethylphenethyl)-

-(methyl-d3)acetamide]

CAS Number 1346603-51-7

Molecular Formula

Molecular Weight 473.68 g/mol (Parent: 467.64 g/mol )

Isotopic Purity 99% Deuterium incorporation

Chemical Purity 98% (HPLC)

Solubility

Soluble in Methanol, DMSO, Acetonitrile;

Practically insoluble in water.[1][2][3][4][5][6][7]

[8][9][10][11]

Storage
-20°C (Long-term); Hygroscopic (Store under

inert gas)

Structural Analysis
The molecule consists of a central ethanolamine core linked to two

-methyl-

-(

,

-dimethylphenethyl)acetamide arms. The deuterium labeling is located on the two
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-methyl groups, providing a symmetric mass increase of +3 Da per arm, totaling +6 Da.

SMILES (Isomeric): [2H]C([2H])([2H])N(C(=O)CN(CCO)CC(=O)N(C([2H])([2H])[2H])C(C)

(C)CC1=CC=CC=1)C(C)(C)CC2=CC=CC=2

Synthesis & Isotopic Incorporation Logic
The synthesis of Oxethazaine-d6 follows a convergent pathway designed to maximize isotopic

efficiency and prevent deuterium scrambling. The label is introduced early via a deuterated

amine precursor.

Retrosynthetic Pathway[12]
Core Coupling: The final assembly involves the double alkylation of ethanolamine with a

deuterated chloroacetamide intermediate.

Label Introduction: The key labeled intermediate,

-(methyl-d3)-phentermine, is generated by methylating phentermine (2-amino-2-methyl-1-
phenylpropane) with Iodomethane-d3 (

).
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Figure 1: Convergent synthesis pathway for Oxethazaine-d6, highlighting the introduction of

the deuterium label at the N-methylation step.
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Analytical Identification & Validation
To validate the identity of Oxethazaine-d6, researchers must confirm both the mass shift and

the absence of non-labeled impurities (d0).

Mass Spectrometry (LC-MS/MS)
Oxethazaine-d6 is detected in Positive Electrospray Ionization (ESI+) mode. The

fragmentation pattern mimics the non-deuterated parent but exhibits mass shifts in fragments

containing the

-methyl moieties.

Precursor Ion (Q1):

474.4

Mass Shift: +6.0 Da relative to native Oxethazaine (

468.4).

Fragmentation Pathway (MRM Transitions): | Transition Type | Precursor (

) | Product (

) | Structural Assignment | | :--- | :--- | :--- | :--- | | Quantifier | 474.4 | 74.1 | Ethanolamine core
fragment (Unlabeled) | | Qualifier 1 | 474.4 | 148.2 | Phentermine-d3 moiety (

-methyl-d3 retained) | | Qualifier 2 | 474.4 | 280.2 | Mono-arm cleavage product
(C17H24D3N2O+) |

Note: The primary fragment at m/z 74 (derived from the central ethanolamine core:

) often remains unlabeled if the label is on the peripheral N-methyl groups, making it a common
fragment. However, specificity is achieved via the unique precursor mass.

Nuclear Magnetic Resonance (NMR)
1H-NMR: The singlet peak corresponding to the
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-methyl protons (

ppm) observed in native Oxethazaine will be absent in the d6 spectrum.

Difference Spectroscopy: Integration of the aromatic region (10H) vs. the

-methyl region (0H) confirms >99% isotopic incorporation.

Applications in Bioanalysis
Oxethazaine-d6 is the industry standard for correcting matrix effects, recovery losses, and

ionization variability in pharmacokinetic studies.

Protocol: Internal Standard Working Solution
Stock Preparation: Dissolve 1 mg Oxethazaine-d6 in 1 mL Methanol (1 mg/mL). Store at

-20°C.

Working Solution: Dilute stock to 100 ng/mL in 50% Methanol/Water.

Spiking: Add 50

L of Working Solution to 200

L of plasma sample prior to protein precipitation.

LC-MS/MS Workflow Logic
The co-elution of Oxethazaine-d6 with the analyte is critical. Because deuterium has a

negligible effect on lipophilicity in this molecule, the retention times (RT) should match perfectly,

ensuring the IS experiences the exact same matrix suppression/enhancement as the analyte.
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Figure 2: Bioanalytical workflow utilizing Oxethazaine-d6 for normalizing extraction recovery

and ionization efficiency.

Handling & Stability
Hygroscopicity: The compound is an amide and can be hygroscopic. Equilibrate the vial to

room temperature before opening to prevent condensation.

Solution Stability: Stable in methanol for 12 months at -20°C. Avoid acidic aqueous solutions

for prolonged periods at room temperature to prevent potential amide hydrolysis, although

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12420108?utm_src=pdf-body-img
https://www.benchchem.com/product/b12420108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxethazaine is noted for acid stability relative to other anesthetics.

References
Pharmaffiliates. (2024). Oxethazaine-d6 Certificate of Analysis & CAS Designation.

Retrieved from

Santa Cruz Biotechnology. (2024). Oxethazaine-d6 Chemical Properties. Retrieved from

PubChem. (2024). Oxethazaine (Parent Compound) Compound Summary. Retrieved from

MedChemExpress. (2024). Oxethazaine Bioactivity and Solubility Protocols. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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